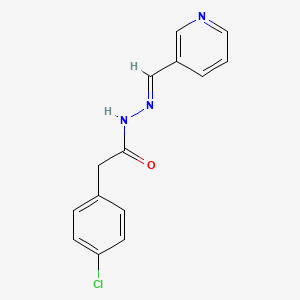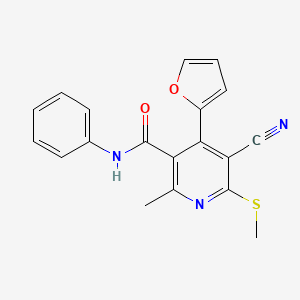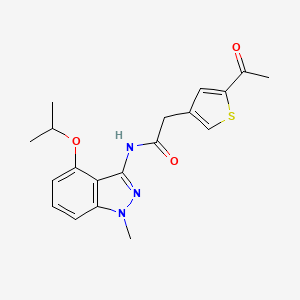
2-(4-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide is an organic compound that has attracted interest in various fields due to its unique chemical structure and properties. While detailed information specific to this compound is limited, insights can be drawn from studies on similar compounds.
Synthesis Analysis
The synthesis of related hydrazide derivatives often involves reactions with chlorophenyl groups and various other functional groups. For instance, in the synthesis of 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide, single crystals were grown from DMF solution, indicating a potential method for synthesizing similar compounds (Purandara et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals complex interactions and configurations. For example, in a related study, the molecule adopted an E configuration with a dihedral angle between two phenyl rings, which might be similar in the case of 2-(4-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide (Purandara et al., 2019).
Chemical Reactions and Properties
Compounds like 2-(4-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide often exhibit interesting chemical reactions. For instance, palladium-catalyzed reactions have been used for synthesizing triazolopyridines, a process that might be adaptable for this compound (Reichelt et al., 2010).
Physical Properties Analysis
Physical properties like thermal behavior and crystal structure are key aspects. In related compounds, Hirshfeld surface analysis and thermal properties investigations provide insights into intermolecular interactions and stability (Purandara et al., 2019).
Chemical Properties Analysis
Chemical properties such as nonlinear optical properties and optical limiting characteristics are also notable. Similar compounds have demonstrated significant optical properties, which could be relevant for this compound as well (Purandara et al., 2019).
Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives, showcasing the compound's role in developing new antimicrobial and antioxidant agents (Flefel et al., 2018). This research highlights the compound's utility in synthesizing derivatives with biological activity.
Antimicrobial and Antitumor Activities
Research on the evaluation of antioxidant and antitumor activities of prepared nitrogen heterocycles, including structures similar to 2-(4-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide, indicates potential applications in developing new therapeutic agents (El-Moneim et al., 2011).
Chemoselective Synthesis
An efficient method for the chemoselective synthesis of [1,2,4]triazolo[4,3-a]pyridines through a palladium-catalyzed process involving hydrazides has been reported, pointing towards novel synthetic routes for producing structurally complex molecules (Reichelt et al., 2010).
Supramolecular Architectures
Studies on novel pyridine-based hydrazone derivatives, including those structurally related to 2-(4-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide, emphasize their potential in forming supramolecular architectures through hydrogen bonding, with applications in materials science and molecular engineering (Khalid et al., 2021).
Fluorescence Probing
The development of a simple acylhydrazone derivative as a fluorescence probe for Al3+ showcases the compound's applicability in selective sensing and environmental monitoring (Liu et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-13-5-3-11(4-6-13)8-14(19)18-17-10-12-2-1-7-16-9-12/h1-7,9-10H,8H2,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPPFCRNHIREGI-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)


![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)
![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)
![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5579221.png)


![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5579235.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)

![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)